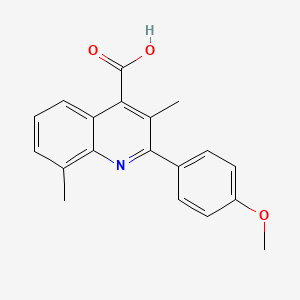

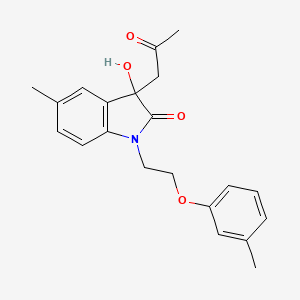

2-(4-Methoxyphenyl)-3,8-dimethylquinoline-4-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “2-(4-Methoxyphenyl)-3,8-dimethylquinoline-4-carboxylic acid” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .

Chemical Reactions Analysis

The chemical reactions involving “2-(4-Methoxyphenyl)-3,8-dimethylquinoline-4-carboxylic acid” are not well-documented in the literature .科学的研究の応用

Synthesis and Structural Analysis

- The compound serves as a precursor in synthesizing a variety of tetrahydroisoquinoline compounds, demonstrating its versatility in organic synthesis. The crystalline structure of a similar compound, (3-Methoxyphenyl)acetic acid, showcases dimers formed via hydrogen bonds, indicating potential for complex molecular interactions (Choudhury & Row, 2002).

Metal Complex Formation

- Carboxyl-functionalized 2-phenylquinoline derivatives, including 2-(4-methoxyphenyl)quinoline-4-carboxylic acid, have been used to synthesize new cadmium complexes. These complexes exhibit notable fluorescent behavior and antibacterial activities, suggesting applications in materials science and antibacterial research (Lei et al., 2014).

Antibacterial Activities

- The compound's derivatives have been studied for their antibacterial properties, showing significant activity against various bacterial strains. This underlines the compound's potential in developing new antimicrobial agents (Osarumwense, 2022).

Fluorescent Properties and Labeling

- Certain derivatives, such as 6-methoxy-4-quinolone, demonstrate strong fluorescence in a wide pH range in aqueous media, proposing its use as a fluorescent labeling reagent in biomedical analysis (Hirano et al., 2004).

Pharmaceutical Applications

- Derivatives of 2-(4-Methoxyphenyl)-3,8-dimethylquinoline-4-carboxylic acid have been identified as potent apoptosis inducers and anticancer agents, showing high blood-brain barrier penetration. This indicates the compound's relevance in developing treatments for brain-related cancers (Sirisoma et al., 2009).

作用機序

Target of Action

Compounds with similar structures have been reported to target egfr and vegfr-2, which are associated with the progression of triple-negative breast cancer .

Mode of Action

Similar compounds have been reported to interact with their targets through a process involving structural bioinformatics methods, including density functional theory, molecular docking, and molecular dynamic simulation .

Biochemical Pathways

Similar compounds have been reported to affect pathways related to the progression of triple-negative breast cancer .

Pharmacokinetics

Similar compounds have been reported to meet the admet and drug-likeness requirements without a single instance of lipinski’s rule of five violations . This suggests that these compounds may have good absorption, distribution, metabolism, excretion, and toxicity profiles, which could impact their bioavailability.

Result of Action

Similar compounds have been reported to show strong electronic characteristics and varying levels of affinity for their target proteins .

特性

IUPAC Name |

2-(4-methoxyphenyl)-3,8-dimethylquinoline-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO3/c1-11-5-4-6-15-16(19(21)22)12(2)18(20-17(11)15)13-7-9-14(23-3)10-8-13/h4-10H,1-3H3,(H,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRZNSAUZEYAAKY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=C(C(=N2)C3=CC=C(C=C3)OC)C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Methoxyphenyl)-3,8-dimethylquinoline-4-carboxylic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-(6-ethoxypyridazin-3-yl)phenyl]-4-methoxybenzenesulfonamide](/img/structure/B2399190.png)

![4-(4-chlorophenyl)-1-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]-3-methyl-1H-pyrazol-5-amine](/img/structure/B2399192.png)

![1-(methylsulfonyl)-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)piperidine-4-carboxamide](/img/structure/B2399193.png)

![1-(4-ethoxyphenyl)-4-(1-(2-methylallyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2399195.png)

![2-Chloro-3-[3-(trifluoromethyl)phenyl]quinoline](/img/structure/B2399196.png)

![Methyl 6-[4-(4,8-dimethyl-2-quinolinyl)piperazino]nicotinate](/img/structure/B2399198.png)

![N-[4-(diethylsulfamoyl)phenyl]pyridine-3-carboxamide](/img/structure/B2399200.png)

![morpholin-4-yl-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]methanone](/img/structure/B2399205.png)